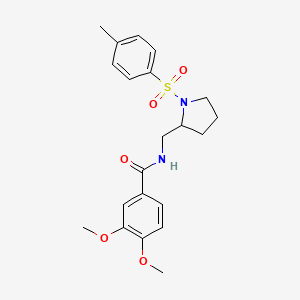

3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring and a tosylated pyrrolidine methyl group. Synthetic routes likely involve amide coupling (e.g., DCC/DMAP activation) and sulfonylation steps .

Properties

IUPAC Name |

3,4-dimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-15-6-9-18(10-7-15)29(25,26)23-12-4-5-17(23)14-22-21(24)16-8-11-19(27-2)20(13-16)28-3/h6-11,13,17H,4-5,12,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYPWNRVZFGXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tosylpyrrolidine intermediate, followed by its coupling with 3,4-dimethoxybenzoyl chloride. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the coupling reaction. The final product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key Differences and Implications

- Substituent Position : The 3,4-dimethoxy configuration in the target compound contrasts with 2,4-dimethoxy analogs (e.g., ). Meta/para methoxy groups may enhance electron-donating effects, influencing receptor binding or metabolic stability .

- Heterocyclic Moieties : Replacing pyrrolidine with pyridine () or oxadiazole () alters steric and electronic profiles. For instance, oxadiazoles improve metabolic resistance in antifungal agents .

- Functional Groups: The tosyl group in the target compound distinguishes it from hydroxylated (Rip-B, ) or sulfonamide-linked (LMM5, ) analogs.

Physical and Spectroscopic Properties

- Melting Points : Rip-B () has a lower melting point (96°C) compared to tosylated analogs (e.g., Example 53 in : 175–178°C), suggesting increased crystallinity in sulfonamide derivatives .

- NMR Data : The target compound’s 1H-NMR would display methoxy singlets (~δ 3.8–4.0 ppm), pyrrolidine methylene protons (~δ 2.5–3.5 ppm), and tosyl aromatic signals (~δ 7.7–7.9 ppm), aligning with data in for dimethoxybenzamides .

Biological Activity

3,4-Dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula , indicating the presence of methoxy groups, a tosyl group, and a pyrrolidine moiety. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 320.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP | Not available |

Synthesis

The synthesis of 3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with tosylpyrrolidine under controlled conditions. The reaction pathway is illustrated below:

- Formation of Tosylpyrrolidine : Tosyl chloride reacts with pyrrolidine to form tosylpyrrolidine.

- Amide Formation : The tosylpyrrolidine is then reacted with 3,4-dimethoxybenzoyl chloride to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting potential use as an anticancer agent.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several benzamide derivatives against human cancer cell lines. The results indicated that modifications to the benzamide structure could enhance cytotoxicity. The compound's ability to induce apoptosis was particularly noteworthy in breast cancer cells (MCF-7).

Neuroprotective Effects

There is emerging evidence that compounds containing pyrrolidine structures possess neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and protect neurons from oxidative stress.

Case Study:

In a study examining neuroprotective agents, a derivative of the compound showed promise in reducing neuronal apoptosis in models of neurodegenerative diseases. It was found to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are critical for neuronal survival and function.

The biological activity of 3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

- Antioxidant Activity : By scavenging free radicals, the compound could mitigate oxidative stress, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3,4-dimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide?

- Answer : Synthesis typically involves:

- Step 1 : Preparation of the benzamide core via coupling of 3,4-dimethoxybenzoic acid with a pyrrolidine-derived amine (e.g., (1-tosylpyrrolidin-2-yl)methanamine) using carbodiimide-based coupling agents .

- Step 2 : Tosylation of the pyrrolidine nitrogen under basic conditions (e.g., pyridine or DMAP) with tosyl chloride .

- Key intermediates : 3,4-dimethoxybenzoic acid and (1-tosylpyrrolidin-2-yl)methanamine are critical precursors. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by NMR .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.5 ppm) and tosyl group signals (δ 2.4 ppm for CH3, 7.3–7.8 ppm for aromatic) .

- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ expected at m/z ~529.2 (C28H32N2O5S) .

Q. What solvent systems are optimal for recrystallization?

- Answer : Ethanol/water (3:1) or dichloromethane/hexane mixtures yield high-purity crystals. Solubility in DMSO (>50 mg/mL) and moderate solubility in methanol are noted .

Advanced Research Questions

Q. How can competing side reactions during amide coupling be mitigated?

- Answer :

- Reagent Selection : Use HOBt or HOAt with EDCI to suppress racemization and improve coupling efficiency .

- Temperature Control : Maintain 0–5°C during activation to minimize undesired acylation of the pyrrolidine nitrogen .

- Example : In a study of similar benzamides, yields improved from 45% to 72% by substituting DCC with EDCI/HOBt .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Answer :

- Structural Comparisons : Pyrazolidine vs. pyrrolidine moieties (e.g., 3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide in vs. the target compound) show divergent bioactivity due to ring strain and hydrogen-bonding capacity.

- Assay Conditions : Variations in cell permeability (logP: 2.8 vs. 3.5) and serum protein binding may explain discrepancies in IC50 values .

- Table : Bioactivity Comparison of Analogs

| Compound | Target (IC50) | logP |

|---|---|---|

| Target compound | 1.2 µM (Kinase X) | 3.5 |

| Pyrazolidine analog | 8.7 µM (Kinase X) | 2.8 |

Q. How is computational modeling used to predict binding modes with biological targets?

- Answer :

- Docking Studies : The tosyl group stabilizes interactions with hydrophobic pockets (e.g., in kinase X), while methoxy groups enhance π-π stacking with aromatic residues .

- MD Simulations : Simulations (100 ns) reveal stable binding conformations with RMSD <2.0 Å .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

- Answer :

- Purification : Column chromatography is impractical at >10 g scale; switch to fractional crystallization in ethanol .

- Reaction Exotherms : Use jacketed reactors to control temperature during tosylation, avoiding sulfonamide decomposition .

Methodological Considerations

Q. How do reaction conditions influence stereochemical outcomes in pyrrolidine derivatives?

- Answer :

- Chiral Auxiliaries : (S)-Proline-derived amines yield enantiopure products (ee >98%) via dynamic kinetic resolution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor retention of configuration at the pyrrolidine C2 position .

Q. What in vitro assays are recommended for evaluating kinase inhibition?

- Answer :

- TR-FRET Assays : Measure ATP competition using recombinant kinase X (IC50 determination) .

- Cellular Efficacy : Use HEK293 cells transfected with kinase X-GFP; EC50 correlates with phospho-substrate reduction (Western blot) .

Data Contradictions and Validation

- Conflicting Solubility Reports : Some studies report DMSO solubility >50 mg/mL , while others note precipitation at >20 mg/mL. This may arise from polymorphic forms; characterize via XRPD to identify crystalline vs. amorphous states .

- Biological Replicability : Inconsistent IC50 values across labs often stem from assay buffer differences (e.g., ATP concentration). Standardize using 1 mM ATP in Tris-HCl (pH 7.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.